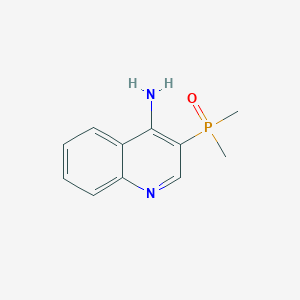![molecular formula C25H21N3O6S B12968035 3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid CAS No. 4941-77-9](/img/structure/B12968035.png)
3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-((2,4-Dimethylphenyl)carbamoyl)-2-hydroxynaphthalen-1-yl)diazenyl)-4-hydroxybenzenesulfonic acid is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is characterized by its azo group (-N=N-) linking two aromatic systems, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-((2,4-Dimethylphenyl)carbamoyl)-2-hydroxynaphthalen-1-yl)diazenyl)-4-hydroxybenzenesulfonic acid typically involves a multi-step process:
Formation of the diazonium salt: This step involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt.
Coupling reaction: The diazonium salt is then coupled with a phenolic compound under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are typically used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a dye due to its vibrant color and stability. It is also employed in analytical chemistry for the detection and quantification of various substances.
Biology
In biological research, it is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, it is used in the production of dyes and pigments for textiles, plastics, and other materials.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. In biological systems, it can interact with cellular components, leading to changes in cell structure and function. The sulfonic acid group enhances its solubility in water, making it useful in aqueous environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((2,4-Dimethylphenyl)carbamoyl)benzeneboronic acid
- 2-Hydroxy-1-naphthaldehyde
- 4-Hydroxybenzenesulfonic acid
Uniqueness
What sets 3-((3-((2,4-Dimethylphenyl)carbamoyl)-2-hydroxynaphthalen-1-yl)diazenyl)-4-hydroxybenzenesulfonic acid apart is its combination of functional groups, which confer unique properties such as enhanced solubility, stability, and reactivity. This makes it particularly valuable in applications requiring these specific characteristics.
Propriétés
Numéro CAS |
4941-77-9 |
|---|---|
Formule moléculaire |
C25H21N3O6S |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C25H21N3O6S/c1-14-7-9-20(15(2)11-14)26-25(31)19-12-16-5-3-4-6-18(16)23(24(19)30)28-27-21-13-17(35(32,33)34)8-10-22(21)29/h3-13,29-30H,1-2H3,(H,26,31)(H,32,33,34) |
Clé InChI |
LZBFYQQOKGIGIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



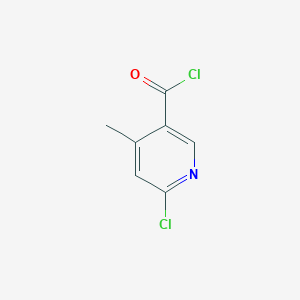
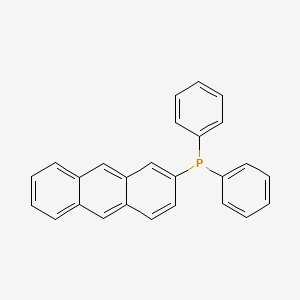
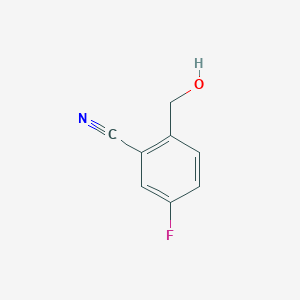
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
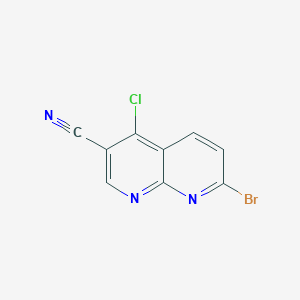
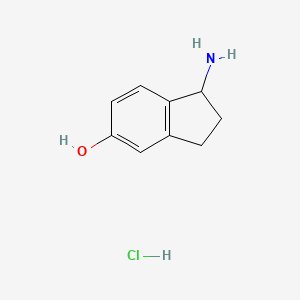
![Methyl 5-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B12968009.png)
![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)
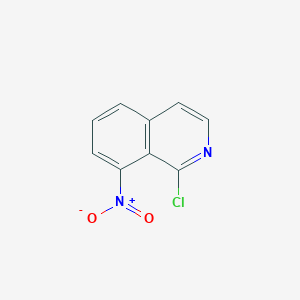
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12968022.png)
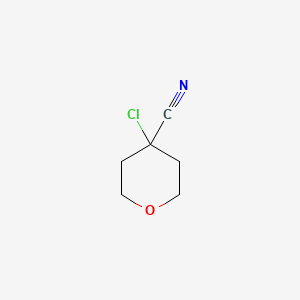
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12968029.png)
